molecular formula C20H21N3O2S B3015911 N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034620-86-3

N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B3015911
M. Wt: 367.47
InChI Key: CBUKGHGCJCLGQU-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” is a complex organic compound. The name suggests that it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also appears to contain a tetrahydrothiophene group, which is a sulfur-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions between tryptamine and other molecules . For example, the compound “N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was obtained in high yield in the reaction between tryptamine and naproxen . Another compound, “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide”, was prepared by reaction between tryptamine and ibuprofen . These reactions used N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent .

Scientific Research Applications

Fluorimetric Estimation and Differentiation

The fluorimetric estimation of N1-methylnicotinamide, a compound related to isonicotinamide derivatives, showcases the use of fluorescence-based techniques for quantifying specific metabolites derived from nicotinic acid metabolism. This approach underlines the importance of such compounds in metabolic studies, facilitating the differentiation from coenzyme and other metabolic products through fluorescence properties (Carpenter & Kodicek, 1950).

Coordination Chemistry

Research on cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands, including isonicotinamide, emphasizes the role of these compounds in developing coordination complexes with potential antimicrobial activities. This illustrates the application of such structures in creating new materials with enhanced biological properties (Segl′a et al., 2008).

Synthetic Organic Chemistry

The synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization processes involving related compounds demonstrates the utility in constructing complex cyclic structures. This work highlights the potential of using similar compounds in synthetic organic chemistry for the creation of novel cyclic molecules with diverse applications (Coustard, 2001).

Photoreactive Properties

Investigations into the photoreactive properties of compounds related to tetrahydrothiophene derivatives showcase their potential in developing photochromic materials. These materials can change color upon light exposure, indicating applications in smart coatings, displays, and sensors (Ikeda et al., 2008).

Electrocatalytic Reactions

The electrochemical properties and use in electrocatalytic reactions of N-oxyl species, which share structural motifs with the compound of interest, underline their significance in redox reactions and organic synthesis. These applications demonstrate the potential for such compounds in catalysis and organic electrosynthesis, further expanding the scope of their scientific applications (Nutting et al., 2018).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(14-5-8-21-19(11-14)25-16-7-10-26-13-16)22-9-6-15-12-23-18-4-2-1-3-17(15)18/h1-5,8,11-12,16,23H,6-7,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUKGHGCJCLGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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